molecular formula C7H8N2O B1599970 4-Acetyl-2-methylpyrimidine CAS No. 67860-38-2

4-Acetyl-2-methylpyrimidine

Cat. No. B1599970
CAS RN: 67860-38-2
M. Wt: 136.15 g/mol
InChI Key: ZADBZWAGUOHTAB-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylpyrimidine belongs to the class of organic compounds known as aryl alkyl ketones . It is a burnt and meaty tasting compound .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of 4-Acetyl-2-methylpyrimidine is C7H8ON2 . It has an average mass of 135.163 Da and a monoisotopic mass of 135.068420 Da .


Chemical Reactions Analysis

Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reactions of pyrimidines are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .


Physical And Chemical Properties Analysis

4-Acetyl-2-methylpyrimidine is a colorless liquid with a burnt, meaty aroma . It is slightly soluble in water and soluble in fats . It has a boiling point of 87-89°C at 10 mm Hg . The refractive index is 1.501-1.507 and the specific gravity is 1.096-1.102 .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Pharmacological Applications

    • Field : Pharmacology
    • Application : Diazines, including pyrimidines, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Method : The strategy depends on synthesizing the building blocks starting from the bromobenzoic acid derivative and the sulfonamide . The coupling to pyrimidine moiety was performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .
    • Results : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
  • Antimicrobial Activities

    • Field : Microbiology
    • Application : Pyrimidines have been found to exhibit antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial drugs .
    • Method : The antimicrobial activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against various bacterial and fungal strains to determine their inhibitory concentrations .
    • Results : Many pyrimidine derivatives have shown significant antimicrobial activities .
  • Anticancer Activities

    • Field : Oncology
    • Application : Pyrimidines have been found to exhibit anticancer activities . They can inhibit the proliferation of cancer cells and induce apoptosis, making them potential candidates for anticancer drug development .
    • Method : The anticancer activity of pyrimidines is usually evaluated using cell proliferation assays or apoptosis assays . The synthesized compounds are tested against various cancer cell lines to determine their inhibitory concentrations .
    • Results : Many pyrimidine derivatives have shown significant anticancer activities .
  • Antifungal Activities

    • Field : Mycology
    • Application : Pyrimidines have been found to exhibit antifungal activities . They can inhibit the growth of various fungi, making them useful in the development of new antifungal drugs .
    • Method : The antifungal activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against various fungal strains to determine their inhibitory concentrations .
    • Results : Many pyrimidine derivatives have shown significant antifungal activities .
  • Antituberculosis Activities

    • Field : Infectious Disease
    • Application : Pyrimidines have been found to exhibit antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
    • Method : The antituberculosis activity of pyrimidines is usually evaluated using disk diffusion method or broth dilution method . The synthesized compounds are tested against Mycobacterium tuberculosis to determine their inhibitory concentrations .
    • Results : Many pyrimidine derivatives have shown significant antituberculosis activities .
  • Antitrypanosomal Activities

    • Field : Parasitology
    • Application : Pyrimidines have been found to exhibit antitrypanosomal activities . They can inhibit the growth of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness .
    • Method : The antitrypanosomal activity of pyrimidines is usually evaluated using microplate assays . The synthesized compounds are tested against Trypanosoma brucei rhodesiense to determine their inhibitory concentrations .
    • Results : Some of the compounds exhibited quite good antitrypanosomal activity .
  • Anti-Plasmodial Activities

    • Field : Parasitology
    • Application : Pyrimidines have been found to exhibit antiplasmodial activities . They can inhibit the growth of Plasmodium falciparum NF54, the causative organism of malaria .
    • Method : The antiplasmodial activity of pyrimidines is usually evaluated using microplate assays . The synthesized compounds are tested against Plasmodium falciparum NF54 to determine their inhibitory concentrations .
    • Results : Some of the compounds showed excellent antiplasmodial activity .
  • Synthesis of Fused Pyrimidines

    • Field : Organic Chemistry
    • Application : Pyrimidines, including “4-Acetyl-2-methylpyrimidine”, can be used as precursors for the synthesis of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .
    • Method : The synthesis of fused pyrimidines involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results : The synthesized fused pyrimidines find widespread use in medicine .

Safety And Hazards

Safety evaluation of certain food additives and contaminants prepared by the sixty-fifth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) includes 4-Acetyl-2-methylpyrimidine . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest .

Future Directions

Pyrimidines and their derivatives have been the focus of many research studies due to their diverse biological potential . They have been used in the development of molecules of biological and pharmaceutical interest . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)7-3-4-8-6(2)9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADBZWAGUOHTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867368
Record name Ethanone, 1-(2-methyl-4-pyrimidinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Burnt meaty aroma
Record name 4-Acetyl-2-methylpyrimidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

87.00 to 89.00 °C. @ 10.00 mm Hg
Record name 4-Acetyl-2-methylpyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; Soluble in fats, Soluble (in ethanol)
Record name 4-Acetyl-2-methylpyrimidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Acetyl-2-methylpyrimidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.096-1.102
Record name 4-Acetyl-2-methylpyrimidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Acetyl-2-methylpyrimidine

CAS RN

67860-38-2
Record name 1-(2-Methyl-4-pyrimidinyl)ethanone
Source CAS Common Chemistry
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Record name 4-Acetyl-2-methylpyrimidine
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Record name Ethanone, 1-(2-methyl-4-pyrimidinyl)-
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Record name Ethanone, 1-(2-methyl-4-pyrimidinyl)-
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Record name 1-(2-methylpyrimidin-4-yl)ethan-1-one
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Record name 4-ACETYL-2-METHYLPYRIMIDINE
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Record name 4-Acetyl-2-methylpyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Katsura, S Nishino, Y Inoue, K Sakane… - Journal of medicinal …, 2002 - ACS Publications
… A mixture of 4-acetyl-2-methylpyrimidine (7) 24 (2.0 g, 14.6 mmol), N-bromosuccinimide (2.9 g, 16.2 mmol), and benzoylperoxide (0.2 g, 0.83 mmol) in CCl 4 (60 mL) was refluxed for 3 h …
Number of citations: 26 pubs.acs.org
G Ohloff, I Flament, W Pickenhagen - Food Reviews International, 1985 - Taylor & Francis
… The synthesis of 4-acetyl-2-methylpyrimidine (258)is longer and more difficult; it proceeds … Finally, a Grignard reaction transforms 257 into the desired 4-acetyl-2-methylpyrimidine (258…
Number of citations: 107 www.tandfonline.com
G Macleod, M Seyyedain‐Ardebili… - Critical Reviews in Food …, 1981 - Taylor & Francis

Current information relating to the chemical composition of both natural and simulated meat flavors is presented, with particular reference to beef flavor. The origin of natural meat …

Number of citations: 248 www.tandfonline.com
T SGSGGSGSGSSS - inchem.org
… Groups of 16 Sprague-Dawley Charles River CD (SD) BR rats of each sex were given 0 (vehicle control) or 1 mg/kg bw per day of 4-acetyl-2-methylpyrimidine in corn oil by gavage for …
Number of citations: 0 inchem.org
G Reineccius - Source Book of Flavors, 1994 - Springer
… 4-Acetyl-2-methylpyrimidine 3628 …
Number of citations: 0 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… For the substance 4-acetyl-2-methylpyrimidine [FL-no: 14.070] an NOAEL of 1 mg/kg bw/day was identified from a 90-day toxicity study (Peano, 1981); as cited by JECFA (JECFA, 2006d…
Number of citations: 20 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - researchgate.net
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 6 www.researchgate.net
IN FO - researchgate.net
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 4 www.researchgate.net
FAO Joint, WHO Expert Committee on Food Additives… - 2006 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 30 apps.who.int
R Winter - 2009 - books.google.com
An Essential Household Reference… Revised and Updated With our culture’s growing interest in organic foods and healthy eating, it is important to understand what food labels mean …
Number of citations: 205 books.google.com

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